2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid
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Description
2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C11H14ClNO4S and its molecular weight is 291.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Surface Finishing and Energy Storage
Electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures, such as those containing AlCl3 and dimethylsulfone, has seen progress. This technology is applied in electroplating and energy storage, demonstrating the potential utility of specific ionic compounds in advancing electrochemical applications. This could be relevant for the synthesis or application of "2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid" in similar contexts (Tsuda, Stafford, & Hussey, 2017).
Environmental and Health Impact Studies
The environmental persistence and potential health impacts of perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) have been extensively studied. These studies underscore the importance of understanding the environmental fate and toxicological effects of chemical compounds, which could be applicable to the environmental and health impact assessment of "this compound" (Lau, Butenhoff, & Rogers, 2004).
Advances in Analytical Detection
The development of analytical methods for detecting chemicals in biological samples, such as the detection of common drugs of abuse using Dried Blood Spot (DBS) devices, highlights the importance of analytical techniques in chemical research. Such methodologies could be relevant for detecting and studying "this compound" or its metabolites in various matrices (Ververi, Vincenti, & Salomone, 2022).
Environmental Remediation
The study of removal technologies for aqueous contaminants, such as PFOS and PFOA, through adsorption methods, provides a framework for understanding how "this compound" might be handled in environmental remediation efforts. This includes exploring the effectiveness of various adsorbents and the challenges associated with adsorbent regeneration (Espana, Mallavarapu, Naidu, & Naidu, 2015).
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABGGVIJYNCUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.